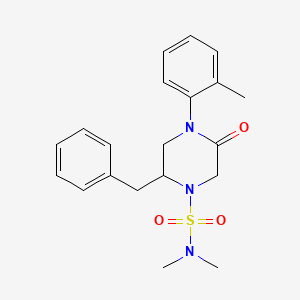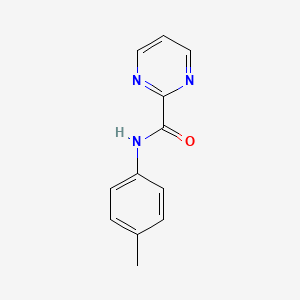
(2S)-N~2~-(3'-fluorobiphenyl-4-yl)-N~1~-(2-methoxyethyl)pyrrolidine-1,2-dicarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds often involves multi-step chemical reactions, including palladium-catalyzed cyanation/reduction sequences, regioselective chlorinations, and nucleophilic substitutions. For example, the practical synthesis of key pharmaceutical intermediates often employs palladium-catalyzed steps to introduce specific functional groups or achieve high stereochemical control (Wang et al., 2006).
Molecular Structure Analysis
Molecular structure analysis typically involves techniques like X-ray diffraction and computational chemistry methods. These studies provide insights into the conformational preferences and crystal packing of compounds. For instance, the structure and conformation of solvated molecules can be elucidated through X-ray analysis and AM1 molecular orbital methods, offering a detailed understanding of molecular geometry and intermolecular interactions (Banerjee et al., 2002).
Chemical Reactions and Properties
Chemical reactions involving the compound or its analogs can include fluorodehydroxylation reactions, demonstrating the compound's reactivity towards specific functional group transformations (Hann & Sampson, 1989). These reactions are crucial for modifying the compound's structure to study its chemical behavior or improve its properties.
科学的研究の応用
Selective Met Kinase Inhibition
One of the significant applications of compounds related to (2S)-N2-(3'-fluorobiphenyl-4-yl)-N1-(2-methoxyethyl)pyrrolidine-1,2-dicarboxamide is in the development of selective Met kinase inhibitors. These inhibitors show potential in tumor stasis in certain cancer models. For instance, N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607) demonstrated complete tumor stasis in a Met-dependent human gastric carcinoma model (Schroeder et al., 2009).
Antitubercular and Antibacterial Activities
Another important application is in the field of antimicrobial research. Pyrrolo[3,2-b]pyridine-3-carboxamide linked 2-methoxypyridine derivatives, which are structurally similar, have been synthesized and shown potent antitubercular and antibacterial activities. These compounds, particularly those with 4-fluorophenyl and 4-chlorophenyl groups, have demonstrated effectiveness against tuberculosis and bacterial strains like Escherichia coli and Staphylococcus aureus (Bodige et al., 2019).
Development of Aromatic Polyamides
Compounds with a structure related to (2S)-N2-(3'-fluorobiphenyl-4-yl)-N1-(2-methoxyethyl)pyrrolidine-1,2-dicarboxamide are also used in the synthesis of novel aromatic polyamides. These polyamides, characterized by ether and bulky fluorenylidene groups, are soluble in various organic solvents and demonstrate high thermal stability. They are applicable in creating transparent, flexible films with high glass transition temperatures (Hsiao et al., 1999).
Alzheimer's Disease Research
In Alzheimer's disease research, analogs of this compound, such as 4-[F-18]fluoro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-N-(2-pyridinyl)benzamide, have been used as molecular imaging probes. They help in quantifying serotonin 1A receptor densities in the brains of Alzheimer's patients, aiding in the understanding of the disease's progression (Kepe et al., 2006).
Fluoroionophore Development
The synthesis of fluoroionophores based on diamine-salicylaldehyde derivatives, similar in structure to the compound , has been researched. These fluoroionophores exhibit spectrum diversity when interacting with various metal cations, making them potentially useful in metal ion sensing and analysis (Hong et al., 2012).
特性
IUPAC Name |
(2S)-2-N-[4-(3-fluorophenyl)phenyl]-1-N-(2-methoxyethyl)pyrrolidine-1,2-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN3O3/c1-28-13-11-23-21(27)25-12-3-6-19(25)20(26)24-18-9-7-15(8-10-18)16-4-2-5-17(22)14-16/h2,4-5,7-10,14,19H,3,6,11-13H2,1H3,(H,23,27)(H,24,26)/t19-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALYUTYKXRHUAJA-IBGZPJMESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)N1CCCC1C(=O)NC2=CC=C(C=C2)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCNC(=O)N1CCC[C@H]1C(=O)NC2=CC=C(C=C2)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-N~2~-(3'-fluorobiphenyl-4-yl)-N~1~-(2-methoxyethyl)pyrrolidine-1,2-dicarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}benzamide](/img/structure/B5507587.png)
![4-[5-(2-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B5507597.png)


![1-acetyl-3-(4-nitrophenyl)-4-oxa-1,2-diazaspiro[4.4]non-2-ene](/img/structure/B5507610.png)
![3-[(2-{1-[3-(5-methyl-1H-tetrazol-1-yl)propanoyl]piperidin-4-yl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5507628.png)
![3-{2-[(2,5-dimethylphenoxy)acetyl]carbonohydrazonoyl}phenyl 1,3-benzodioxole-5-carboxylate](/img/structure/B5507632.png)
![4-[(2-nitrobenzylidene)amino]-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5507634.png)
![N-(4-fluorophenyl)-2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5507636.png)
![2-({5-[2-(3,4-dichlorobenzoyl)carbonohydrazonoyl]-2-methoxybenzyl}oxy)benzamide](/img/structure/B5507646.png)
![N-(2-{[(2-phenylethyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5507658.png)


